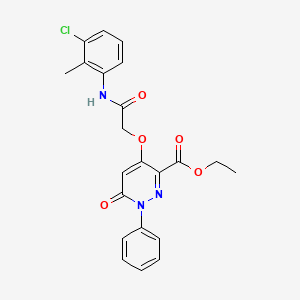
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including an ester group (ethoxy), an amine group (amino), and a carboxylate group. It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the amine group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the pyridazine ring. The presence of the nitrogen atoms in the ring could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the ester group could potentially undergo hydrolysis, while the amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
Research by Desai, Shihora, and Moradia (2007) explores the synthesis and characterization of new quinazoline derivatives with potential applications as antimicrobial agents. The study involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents to produce compounds with significant antibacterial and antifungal activities against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans Desai et al., 2007.
Antimicrobial Activity of Naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones
Ravindra, Vagdevi, and Vaidya (2008) reported the synthesis of novel compounds starting from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate, leading to the creation of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones with antimicrobial properties. The antimicrobial activities were confirmed against a variety of microbial strains, indicating their potential as antimicrobial agents Ravindra et al., 2008.
Synthesis of 2,3-Dicyanopyrazine and Ethyl 5-Amino-4,6-Dicyanobiphenyl-3-Carboxylate Derivatives
Moloudi, Kabirifard, Piri, and Naghizadeh (2018) explored the synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl 4-aryl-2,4-dioxobutanoates. These compounds could have implications in various fields of pharmaceutical chemistry and materials science due to their structural and functional properties Moloudi et al., 2018.
Synthesis, Characterization, and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives
Dey, Alam, Kemisetti, Yakin, and Islam (2022) conducted research on the synthesis, characterization, and pharmacological evaluation of 3, 4-dihydropyrimidin-2-one derivatives. These compounds exhibited promising antimicrobial and antioxidant activities, making them potential candidates for further drug development Dey et al., 2022.
A Regioselective Route to 3-Alkyl-1-aryl-1H-pyrazole-5-carboxylates
Ashton and Doss (1993) presented a study on the synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, demonstrating a regioselective route that offers significant advantages for the development of compounds with potential pharmaceutical applications Ashton & Doss, 1993.
将来の方向性
特性
IUPAC Name |
ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(12-20(28)26(25-21)15-8-5-4-6-9-15)31-13-19(27)24-17-11-7-10-16(23)14(17)2/h4-12H,3,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZFSVAMIRKJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2864520.png)
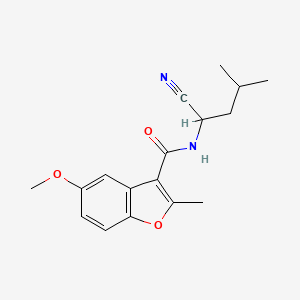
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864523.png)
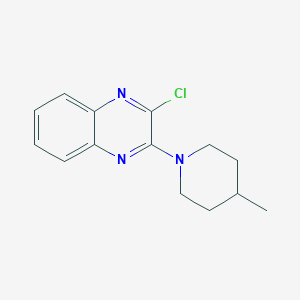
![2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2864526.png)
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)

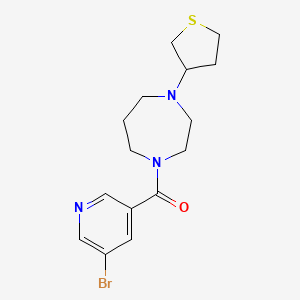
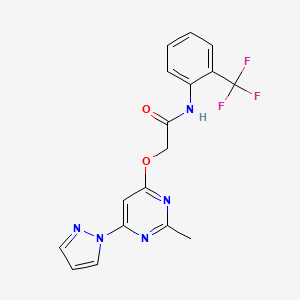
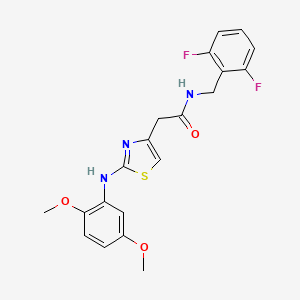

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylacetamide](/img/structure/B2864540.png)
![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2864542.png)